6-fluoro-2-methyl-1H-indole

Catalog No.
S727403
CAS No.
40311-13-5
M.F
C9H8FN
M. Wt
149.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-2-methyl-1H-indole

CAS Number

40311-13-5

Product Name

6-fluoro-2-methyl-1H-indole

IUPAC Name

6-fluoro-2-methyl-1H-indole

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3

InChI Key

DQDVUUGKFGUZCF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=C(C=C2)F

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)F

The exact mass of the compound 6-fluoro-2-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Fluoro-2-methyl-1H-indole is a functionalized heterocyclic compound belonging to the indole class, which serves as a privileged structural motif in a wide range of pharmaceuticals and advanced materials. The strategic incorporation of a fluorine atom at the 6-position of the benzene ring, combined with a methyl group at the 2-position of the pyrrole ring, provides a building block with specifically altered electronic properties, metabolic stability, and reactivity compared to the parent 2-methylindole scaffold. These modifications are designed to offer precise control over downstream synthetic transformations and to enhance the performance attributes of target molecules.

Substituting 6-fluoro-2-methyl-1H-indole with other positional isomers, such as 5-fluoro- or 7-fluoro-2-methyl-indole, is not viable in controlled synthetic applications due to predictable failures in regioselectivity. The location of the electron-withdrawing fluorine atom fundamentally alters the electron density across the indole's benzene ring, which dictates the outcome of electrophilic substitution and transition-metal-catalyzed C-H functionalization reactions. Using an incorrect isomer will lead to undesired product distributions, significantly increasing purification costs and potentially causing project failure. For multi-step syntheses, the specific electronic influence of the C6-fluoro substituent is a non-interchangeable design element required to direct reactions to other specific sites on the molecule.

High Regioselectivity in Friedel-Crafts Cyclization for Pharmaceutical Intermediate Synthesis

In the synthesis of a key intermediate for the anti-inflammatory drug Sulindac, the cyclization of (3-fluorophenyl)-isopropenyl-ketone to form the corresponding indanone proceeds with high regioselectivity. The process yields the desired 6-fluoro-2-methyl-1-indanone and the undesired 4-fluoro-2-methyl-1-indanone regioisomer in a 10:1 ratio. This demonstrates the utility of the specific fluorophenyl precursor that leads directly to the 6-fluoro indole scaffold.

Evidence DimensionProduct Regioisomer Ratio
Target Compound Data10 (6-fluoro-2-methyl-1-indanone)
Comparator Or Baseline1 (4-fluoro-2-methyl-1-indanone)
Quantified Difference10-fold preference for the desired 6-fluoro regioisomer
ConditionsCyclization of (3-fluorophenyl)-isopropenyl-ketone in the presence of a strong mineral acid.

This high regioselectivity is critical for maximizing yield and minimizing the significant downstream costs associated with separating closely related isomers, directly impacting the economic viability of a manufacturing process.

Distinct Thermal Properties for Improved Process Handling and Crystallization

6-Fluoro-2-methyl-1H-indole exhibits a significantly higher melting point than both its non-methylated analog, 6-fluoroindole, and its non-fluorinated parent, 2-methylindole. Its melting point is approximately 98-100 °C. This is substantially higher than that of 6-fluoroindole (70-78 °C) and 2-methylindole (58-60 °C).

Evidence DimensionMelting Point (°C)
Target Compound Data98-100
Comparator Or Baseline6-fluoroindole: 70-78; 2-methylindole: 58-60
Quantified Difference22-30 °C higher than 6-fluoroindole; 38-42 °C higher than 2-methylindole
ConditionsStandard atmospheric pressure.

A higher melting point indicates a more stable crystal lattice, which can translate to better thermal stability, easier handling of the solid, and more robust, reproducible crystallization-based purification protocols.

Modified Electronic Profile for Compatibility with Modern Electrochemical Synthesis

The electron-withdrawing nature of the fluorine atom increases the oxidation potential of the indole ring system compared to its non-fluorinated counterpart, 2-methylindole. While a specific value is not cited, electrochemical fluorination and dearomatization studies confirm that substrates with different electronic properties require different potentials for reaction. This increased resistance to oxidation allows for greater functional group tolerance and selective transformations under electrochemical conditions that might otherwise degrade a more electron-rich indole.

Evidence DimensionRelative Oxidation Potential
Target Compound DataHigher (more resistant to oxidation)
Comparator Or Baseline2-methylindole (Lower potential, more easily oxidized)
Quantified DifferenceQualitatively higher, requiring more stringent oxidative conditions to react.
ConditionsAnodic oxidation in electrochemical synthesis.

For developing sustainable, oxidant-free electrochemical syntheses, this compound's higher oxidation potential enables orthogonal strategies and cleaner reactions, as the indole core is less prone to undesired oxidative side reactions.

Designated Precursor for Regiospecific Pharmaceutical Intermediates

This compound is the precursor of choice when a synthetic route requires the formation of a 6-fluoro-substituted indanone, such as in the synthesis of the NSAID Sulindac. Its structure is required to achieve high (10:1) regioselectivity in the critical cyclization step, ensuring higher process yields and simplifying purification.

Core Scaffold for Medicinal Chemistry Programs Targeting Enhanced Metabolic Stability

In drug discovery, the C6-position of an indole can be susceptible to metabolic oxidation. The strong C-F bond at this position effectively blocks this metabolic pathway. Procuring this specific isomer provides medicinal chemists with a reliable building block to synthesize analogs with potentially improved pharmacokinetic profiles and greater in-vivo stability.

Robust Substrate for Advanced Electrochemical C-H Functionalization

The compound's increased resistance to electrochemical oxidation makes it a suitable substrate for modern, green electrosynthesis protocols. Researchers can perform selective functionalizations on other parts of a molecule with confidence that the indole core will remain intact under conditions that would degrade non-fluorinated or differently substituted indoles.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Fluoro-2-methylindole

Dates

Last modified: 08-15-2023

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